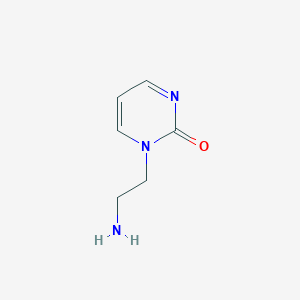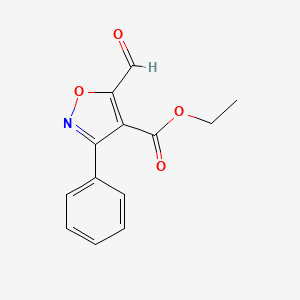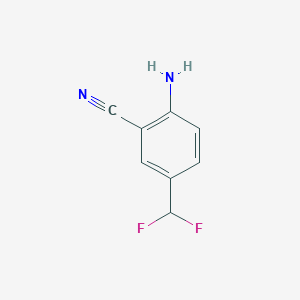
(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” is a chiral organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features an amino group, a pyrrolidinyl group, and a phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetonitrile and pyrrolidine.
Formation of Intermediate: The 4-bromophenylacetonitrile undergoes a nucleophilic substitution reaction with pyrrolidine to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of “this compound” may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
“(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and pyrrolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL” involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its role in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-phenylethanol: Lacks the pyrrolidinyl group, which may result in different reactivity and applications.
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Contains a methyl group instead of a pyrrolidinyl group, leading to variations in chemical behavior.
Properties
CAS No. |
1213007-44-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c13-12(9-15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2/t12-/m1/s1 |
InChI Key |
JBVRFPVUUUJYTP-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CO)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




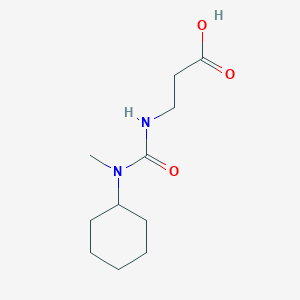
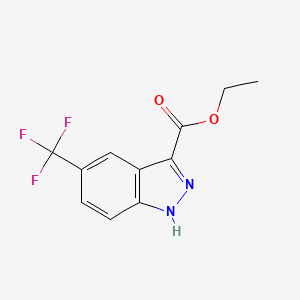
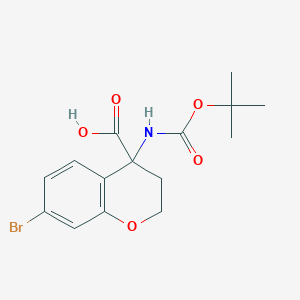
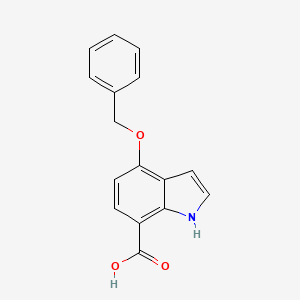
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
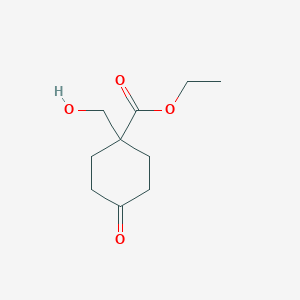

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

